molecular formula C20H16N2OS B2512506 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105236-23-4

3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2512506
CAS No.: 1105236-23-4
M. Wt: 332.42
InChI Key: XPVILXPJBKAUQH-UHFFFAOYSA-N
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Description

The compound “3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their potential as antitubercular agents . They have been designed, synthesized, and screened against Mycobacteria .

Scientific Research Applications

Biological Activities

Several studies have been conducted on derivatives of thieno[3,2-d]pyrimidin-4(3H)-one, revealing significant biological activities. For instance, derivatives have shown potent antimicrobial and antifungal activities against a variety of pathogens. One study focused on the synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, highlighting their efficacy against bacterial and fungal strains, with some compounds demonstrating higher activity than standard treatments like fluconazole against Candida species (Kahveci et al., 2020). Another research avenue explored the antioxidant properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, indicating their potential in scavenging free radicals and contributing to protective mechanisms against oxidative stress (Kotaiah et al., 2012).

Antitumor Activity

The antitumor potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives has also been extensively studied, with several compounds showing promising results against various cancer cell lines. This includes investigations into dual inhibitors of thymidylate synthase and dihydrofolate reductase, which are crucial enzymes in the folate pathway, thus indicating a potential route for cancer therapy (Gangjee et al., 2008).

Material Science Applications

Beyond biological activities, thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been studied for their material science applications, such as their solvatochromism properties, which are essential for developing responsive materials capable of indicating changes in their environment. Furthermore, their non-linear optical (NLO) properties are investigated for potential applications in optoelectronic devices, showcasing their versatility beyond pharmacological applications (Hussain et al., 2020).

Biochemical Analysis

Biochemical Properties

3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome bd oxidase, an enzyme involved in the electron transport chain of Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, leading to a disruption in the bacterium’s energy metabolism. Additionally, this compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation . The compound inhibits CDK2 activity, which can lead to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest by inhibiting CDK2, leading to apoptosis . This effect is particularly pronounced in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. Additionally, this compound affects cell signaling pathways, such as the NF-kB pathway, which is involved in inflammation and immune responses . By inhibiting this pathway, the compound reduces the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of cytochrome bd oxidase, inhibiting its activity and disrupting the electron transport chain in Mycobacterium tuberculosis . This inhibition leads to a decrease in ATP production, ultimately causing bacterial cell death. In cancer cells, this compound binds to the ATP-binding site of CDK2, preventing its activation and leading to cell cycle arrest . The compound also inhibits the NF-kB pathway by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-kB . This inhibition reduces the transcription of pro-inflammatory genes, contributing to the compound’s anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on cytochrome bd oxidase and CDK2, leading to sustained antibacterial and anticancer activities . Prolonged exposure to the compound can result in adaptive responses in some cell types, leading to reduced sensitivity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antibacterial and anticancer activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound’s therapeutic window is relatively narrow, necessitating careful dosage optimization to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics, including its absorption, distribution, and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . Once inside the cells, the compound can localize to specific subcellular compartments, such as the mitochondria and nucleus, where it exerts its effects . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where it inhibits cytochrome bd oxidase and disrupts the electron transport chain . Additionally, the compound can accumulate in the nucleus, where it interacts with CDK2 and other nuclear proteins to induce cell cycle arrest and apoptosis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

3-[(2-methylphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-7-5-6-10-16(14)11-22-13-21-18-17(12-24-19(18)20(22)23)15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVILXPJBKAUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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